molecular formula C7H16Cl2N2O B1291594 4-(Azetidin-3-yl)morpholine dihydrochloride CAS No. 178312-50-0

4-(Azetidin-3-yl)morpholine dihydrochloride

Cat. No.: B1291594
CAS No.: 178312-50-0
M. Wt: 215.12 g/mol
InChI Key: KTTHNJILQSHJHQ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O. It is a derivative of morpholine, a heterocyclic amine, and azetidine, a four-membered nitrogen-containing ring. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)morpholine dihydrochloride typically involves the reaction of morpholine with azetidine under specific conditions. One common method includes the use of a Petasis three-component coupling reaction, which involves glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process typically includes rigorous purification steps to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and stability contribute to its unique reactivity, allowing it to interact with various biological molecules. This interaction can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)methylmorpholine dihydrochloride
  • Morpholine derivatives

Uniqueness

4-(Azetidin-3-yl)morpholine dihydrochloride is unique due to its combination of the azetidine and morpholine rings, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in research and industrial applications .

Biological Activity

4-(Azetidin-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O, characterized by its unique structure combining azetidine and morpholine rings. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and therapeutic applications.

The compound is classified as a dihydrochloride salt, which enhances its solubility in aqueous environments, facilitating biological assays. Its synthesis typically involves the reaction of morpholine with azetidine under specific conditions, often utilizing methods like Petasis three-component coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring's strain and stability allow it to engage with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to significant biological effects, such as antimicrobial action or modulation of cellular pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Antiurease Activity

The compound has also been investigated for its antiurease properties. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to the pathogenesis of certain infections. Inhibition of urease can reduce bacterial colonization and infection severity, making this compound a candidate for further therapeutic exploration .

Case Studies and Research Findings

Several studies have focused on the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against E. coli and S. aureus, suggesting its potential as an antibiotic agent.
  • Cell Viability Assays : In assays involving human cell lines, this compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for potential therapeutic applications .
  • In Vivo Studies : Preliminary in vivo studies in murine models have indicated that the compound can significantly reduce bacterial load in infected tissues, supporting its use as an effective antimicrobial agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological ActivityNotes
This compoundAzetidine-Morpholine derivativeAntimicrobial, AntiureaseUnique due to combined ring structure
4-(Azetidin-3-yl)methylmorpholine hydrochlorideAzetidine-Morpholine derivativeLimited data availableSimilar structure but different substituents

Properties

IUPAC Name

4-(azetidin-3-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTHNJILQSHJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622153
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-50-0
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(azetidin-3-yl)morpholine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-diphenylmethyl-3-morpholinoazetidine (Preparation 1(c)) (18.6 g, 60.4 mmol), palladium hydroxide (2 g), ethanol (200 ml) and 1N aqueous HCl (52 ml) was stirred under an atmosphere of hydrogen at 345 kPa (50 p.s.i.) for 3 days. The catalyst was then removed by filtration and the filtrate evaporated to dryness. Addition of dichloromethane (100 ml) to the residue and trituration gave a solid which was recrystallised from methanol to give the title compound (10.2 g) as a crystalline solid. LRMS m/z=179 (m+1)+.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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